molecular formula C9H12N2O2 B13977034 2-Amino-3-methoxy-N-methylbenzamide CAS No. 5081-17-4

2-Amino-3-methoxy-N-methylbenzamide

Cat. No.: B13977034
CAS No.: 5081-17-4
M. Wt: 180.20 g/mol
InChI Key: FFHCFCVXRXBYKP-UHFFFAOYSA-N
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Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 2-Amino-3-methoxy-N-methylbenzamide typically involves the reaction of 2-amino-3-methoxybenzoic acid with methylamine. The reaction is carried out under controlled conditions, often in the presence of a coupling agent such as carbodiimide to facilitate the formation of the amide bond . The reaction mixture is usually stirred at room temperature or slightly elevated temperatures to ensure complete conversion.

Industrial Production Methods: On an industrial scale, the production of this compound may involve continuous flow processes to enhance efficiency and yield. The use of automated reactors and precise control of reaction parameters such as temperature, pressure, and reactant concentrations are crucial for large-scale synthesis .

Chemical Reactions Analysis

Types of Reactions: 2-Amino-3-methoxy-N-methylbenzamide undergoes various chemical reactions, including:

    Oxidation: The methoxy group can be oxidized to form corresponding quinones under strong oxidizing conditions.

    Reduction: The amide group can be reduced to an amine using reducing agents like lithium aluminum hydride.

Common Reagents and Conditions:

Major Products:

Scientific Research Applications

2-Amino-3-methoxy-N-methylbenzamide has diverse applications in scientific research:

Mechanism of Action

The mechanism of action of 2-Amino-3-methoxy-N-methylbenzamide involves its interaction with specific molecular targets. The amino and methoxy groups play a crucial role in binding to active sites of enzymes or receptors, modulating their activity. The compound may inhibit or activate certain biochemical pathways, leading to its observed effects .

Comparison with Similar Compounds

Uniqueness: 2-Amino-3-methoxy-N-methylbenzamide is unique due to the specific combination of functional groups that confer distinct chemical and biological properties. The presence of the N-methyl group enhances its lipophilicity and may improve its ability to cross biological membranes, making it a valuable compound for medicinal chemistry .

Properties

CAS No.

5081-17-4

Molecular Formula

C9H12N2O2

Molecular Weight

180.20 g/mol

IUPAC Name

2-amino-3-methoxy-N-methylbenzamide

InChI

InChI=1S/C9H12N2O2/c1-11-9(12)6-4-3-5-7(13-2)8(6)10/h3-5H,10H2,1-2H3,(H,11,12)

InChI Key

FFHCFCVXRXBYKP-UHFFFAOYSA-N

Canonical SMILES

CNC(=O)C1=C(C(=CC=C1)OC)N

Origin of Product

United States

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